[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
Description
Structural Hybridization Strategies in Pyrazole-Benzylamine Derivatives
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine involves multi-step strategies to fuse pyrazole and benzylamine subunits:
Pyrazole Core Formation :
Benzylamine Functionalization :
- 2-Methoxybenzylamine is prepared through reductive amination of 2-methoxybenzaldehyde.
- The methoxy group at the ortho position directs electrophilic substitution and modulates electronic effects.
Coupling Reaction :
Table 1: Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 0°C–RT | 85 | 92 | |
| Oxidative Coupling | Cu(OAc)₂, O₂, DMF, 80°C | 78 | 88 | |
| Microwave-Assisted | MW, 100°C, 30 min | 91 | 95 |
These strategies highlight trade-offs between yield, scalability, and experimental simplicity. Microwave-assisted synthesis offers rapid kinetics but requires specialized equipment, while oxidative coupling minimizes byproducts but demands precise oxygen control.
Historical Evolution of Bifunctional Amine Scaffolds in Drug Discovery
Bifunctional amines have evolved from simple alkylamines to hybrid architectures integrating heterocycles and aromatic systems:
First Generation (1950s–1970s) :
Second Generation (1980s–2000s) :
Third Generation (2010s–Present) :
Key Milestones :
- 2014 : Patent WO2015032859A1 details oxidative coupling for pyrazole carboxamides.
- 2022 : Pyrazole-containing drugs constitute 12% of FDA-approved small molecules.
- 2025 : EvitaChem commercializes [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine as a GlyT1 inhibitor candidate.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-4-18-11-14(12(2)17-18)10-16-9-13-7-5-6-8-15(13)19-3/h5-8,11,16H,4,9-10H2,1-3H3 |
InChI Key |
DYUMBSAIOLSMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole core is synthesized via cyclocondensation of hydrazine hydrate with ethyl acetoacetate under acidic conditions. Ethylation at the N1 position is achieved using ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-ethyl-3-methyl-1H-pyrazole (87% yield). Subsequent formylation at the C4 position employs a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and DMF at 0–5°C, producing the aldehyde derivative in 72% yield.
Table 1: Optimization of Pyrazole Formylation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 72 |
| POCl₃ Equiv. | 1.2 | 68 |
| Reaction Time | 4 hours | 72 |
| Solvent | DMF | 72 |
Preparation of 2-Methoxybenzylamine
Reduction of 2-Methoxybenzonitrile
2-Methoxybenzonitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux for 6 hours, yielding 2-methoxybenzylamine in 85% purity. Catalytic hydrogenation with Raney nickel at 50 psi H₂ pressure improves scalability, achieving 92% yield.
Gabriel Synthesis
Alternatively, the Gabriel synthesis avoids direct handling of gaseous ammonia. Phthalimide is alkylated with 2-methoxybenzyl bromide in acetone, followed by hydrazinolysis in ethanol at 70°C to liberate the primary amine (78% yield).
Coupling Strategies for Amine Bridge Formation
Reductive Amination
A one-pot reductive amination combines 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and 2-methoxybenzylamine (1.2 equiv) in methanol, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds at 25°C for 24 hours, yielding the target amine in 65% yield after column chromatography.
Critical Parameters:
-
pH Control : Maintaining pH 6–7 with acetic acid prevents imine hydrolysis.
-
Solvent Choice : Methanol outperforms THF due to superior solubility of intermediates.
Nucleophilic Displacement
Bromomethyl derivatives of both aromatic subunits react with methylamine in acetonitrile at 60°C. This method requires strict anhydrous conditions and a 10 mol% tetrabutylammonium iodide (TBAI) catalyst to enhance reactivity, achieving 58% yield.
Purification and Crystallization
Solvent Extraction
Crude product is partitioned between ethyl acetate and 10% aqueous NaCl. The organic layer is concentrated under reduced pressure (50°C, 15 mmHg) to a viscous oil, which is further purified via recrystallization.
Temperature-Gradient Crystallization
Dissolving the crude amine in hot ethanol (70°C) and cooling to 0°C at 1°C/min induces crystallization. This step removes residual aldehydes and unreacted amines, enhancing purity to >99% (HPLC).
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
A plug-flow reactor system minimizes side reactions during reductive amination. Residence time of 30 minutes at 50°C with immobilized NaBH₃CN on silica gel increases throughput to 1.2 kg/day.
Green Chemistry Metrics
-
E-Factor : 8.2 (improved from 15.7 in batch processes)
-
Atom Economy : 81% for reductive amination vs. 64% for nucleophilic routes.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Acylation
The secondary amine group reacts with acylating agents (e.g., acid chlorides or anhydrides) to form amides. For example, reaction with acetic anhydride in pyridine yields an N-acylated derivative:
This reaction is critical for modifying the compound’s pharmacokinetic properties or enhancing its stability.
Salt Formation
Protonation of the amine group with hydrochloric acid forms a dihydrochloride salt, stabilizing the compound for storage or formulation. This reaction is analogous to that observed in related pyrazole-amine derivatives .
Coordination Chemistry
The amine and pyrazole nitrogen atoms can act as ligands, forming complexes with transition metals (e.g., copper, zinc). Such interactions are studied for potential applications in catalysis or sensing.
Substitution Reactions
Functional groups on the pyrazole or benzyl rings (e.g., methoxy) may participate in nucleophilic aromatic substitution or electrophilic substitution under specific conditions (e.g., halogenation).
Comparison of Reaction Types
Key Structural Features
-
Pyrazole Ring : A five-membered aromatic ring with two nitrogen atoms, contributing to reactivity in nucleophilic aromatic substitution.
-
Amine Group : Secondary amine, enabling acylation and salt formation.
-
Methoxyphenyl Group : Enhances lipophilicity and may participate in electrophilic substitution.
Thermodynamic and Kinetic Data
-
Molecular Weight : 218.30 g/mol (calculated for the parent compound).
-
Solubility : Soluble in organic solvents (e.g., DMSO, methanol) and aqueous acidic solutions (due to amine protonation).
Research Challenges
-
Selectivity : Controlling reactions at specific sites (e.g., pyrazole vs. benzyl ring).
-
Scalability : Optimizing multi-step syntheses for industrial production.
References Evitachem. (2025). [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine. PubChem. (2025). 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride. Evitachem. (2025). [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine. PMC. (2017). Synthesis of Chromone-Related Pyrazole Compounds. PubChem. (2025). 1-ethyl-1-[(3-methoxyphenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]urea.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazoles can induce apoptosis in cancer cell lines, suggesting that [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine may possess similar properties. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been widely studied, with findings suggesting that they can scavenge free radicals effectively. This property is critical in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. The compound's structural features likely contribute to its ability to donate electrons and neutralize free radicals .
Enzyme Inhibition
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling . This inhibition could provide therapeutic benefits in treating inflammatory conditions.
Synthesis Pathways
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic pathway:
- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole structure.
- Alkylation : The pyrazole derivative is then alkylated with an ethyl halide to introduce the ethyl group.
- Methylation : Finally, methylation occurs to attach the methoxyphenyl group.
Synthesis Overview Table
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Aldehydes, Hydrazine |
| 2 | Alkylation | Ethyl Halide |
| 3 | Methylation | Methoxyphenyl Derivative |
Case Studies
Several studies have highlighted the potential applications of pyrazole derivatives similar to [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine:
- Anticancer Activity : A study published in PMC evaluated various pyrazole derivatives for their cytotoxic effects on colorectal cancer cell lines, revealing promising results for compounds structurally related to [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine .
- Antioxidant Studies : Research demonstrated that certain pyrazole compounds exhibit strong radical scavenging activity, outperforming standard antioxidants like ascorbic acid in vitro assays .
- Enzyme Inhibition : Investigations into enzyme inhibition have shown that pyrazole derivatives can effectively inhibit COX enzymes, suggesting their utility in managing pain and inflammation .
Mechanism of Action
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on the Pyrazole Core
Aromatic Ring Modifications
- Methoxy Position : The ortho-methoxy group in the target compound may induce steric hindrance and electronic effects distinct from para-methoxy analogs (e.g., CAS 1006464-99-8). Para-substitution often enhances resonance stabilization, whereas ortho-substitution can hinder planar conformations .
- Phenyl vs.
Amine Linker Variations
- Secondary vs. Primary Amines: The target compound’s secondary amine linkage contrasts with primary amines like (2-aminoethyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006328-51-3).
Implications of Structural Differences
- Solubility: The 2-methoxyphenyl group may improve water solubility compared to non-polar methylphenyl analogs (CAS 1006449-83-7) due to the oxygen atom’s polarity .
- Synthetic Accessibility : Analogs with simpler substituents (e.g., dimethylpyrazoles) may be more synthetically tractable, as evidenced by standardized purity levels (95% for many analogs) .
Biological Activity
The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine is an organic molecule notable for its potential biological activity, particularly in neuropharmacology. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its role as a glycine transporter 1 (GlyT1) inhibitor and other therapeutic implications.
Structural Characteristics
The molecular formula of the compound is CHNO, indicating the presence of two nitrogen atoms and one oxygen atom. The structure consists of an ethyl-substituted pyrazole moiety and a methoxyphenyl group, which enhances lipophilicity and interaction with biological targets.
Synthesis
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves several key steps:
- Formation of Pyrazole Ring : The initial step often includes the reaction of suitable hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
- Alkylation : The pyrazole is then alkylated using an ethyl halide to introduce the ethyl group.
- Amine Coupling : Finally, the methoxyphenyl group is introduced via a coupling reaction with an amine derivative.
Glycine Transporter 1 Inhibition
Recent studies have indicated that [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine acts as a selective inhibitor of GlyT1. This inhibition is significant because GlyT1 plays a crucial role in regulating glycine levels in the brain, which are linked to various neuropsychiatric disorders such as schizophrenia.
Key Findings :
- Antipsychotic Potential : Inhibition of GlyT1 may enhance glycinergic neurotransmission, potentially offering therapeutic benefits for schizophrenia treatment.
- Mechanism of Action : The compound's interaction with GlyT1 was confirmed through binding assays and functional studies demonstrating increased synaptic glycine levels upon treatment .
Other Biological Activities
Compounds with similar pyrazole structures have been documented to exhibit a range of biological activities, including:
- Antitumor Effects : Pyrazole derivatives have been shown to possess anticancer properties by targeting various cellular pathways involved in tumor growth .
- Anti-inflammatory Effects : Some studies suggest that pyrazole-based compounds can reduce inflammation markers in vitro and in vivo .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine , it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1-methyl-1H-pyrazol-4-yl)methylamine | Methyl substitution at pyrazole | Different binding profile |
| (2-methoxyphenyl)methylamine | Lacks pyrazole ring | Simpler structure |
| [(1-benzyl-1H-pyrazol-3-yl)methyl]amine | Benzyl instead of ethyl | May exhibit different pharmacological properties |
The unique combination of functional groups in [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine enhances its biological activity compared to these similar compounds.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Schizophrenia Models : In animal models mimicking schizophrenia, administration of the compound resulted in improved behavioral outcomes and normalized levels of neurotransmitters associated with cognitive functions .
- Cancer Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as an anticancer agent .
Q & A
Q. What are effective synthetic routes for [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine?
Methodological Answer: The compound can be synthesized via:
- Hydrazine-mediated cyclization : Reacting 3-(2-methoxyphenyl)-2-(aminomethylene)-propionitrile derivatives with hydrazine salts (e.g., hydrazine hydrochloride) in a short-chain alcohol (e.g., ethanol) to form the pyrazole core. This approach is adapted from the synthesis of structurally related 4-arylmethylpyrazol-3-amines .
- Nucleophilic substitution : Using cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents (e.g., DMSO) to couple pre-synthesized pyrazole intermediates with 2-methoxybenzyl halides. This method is validated for analogous pyrazole-amine derivatives .
- Salt formation : Post-synthesis, the free amine can be converted to hydrochloride salts via reaction with HCl in aprotic solvents (e.g., dichloromethane) under anhydrous conditions .
Q. How can the compound’s structural purity and identity be validated?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry. For example, similar pyrazole-amine derivatives have been resolved with R-factors <0.05, ensuring precise bond-length and angle measurements .
- Spectroscopic characterization :
Q. What preliminary biological activities are reported for this compound class?
Methodological Answer:
- Antibacterial activity : Pyrazole-amine derivatives with methoxyphenyl substituents exhibit moderate inhibition against Gram-positive bacteria (e.g., S. aureus), assessed via broth microdilution (MIC values 16–64 µg/mL) .
- Central nervous system (CNS) modulation : Structural analogs show anxiolytic effects in rodent models (e.g., elevated plus-maze test), likely via GABAergic or σ-receptor interactions. Dose-response studies (10–50 mg/kg, i.p.) are recommended for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst screening : Test copper(I) bromide (0.1–1.0 eq) versus palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency. For example, Cu(I)Br in DMSO at 35°C achieves ~18% yield for related pyrazole amines, but Pd-based systems may enhance aryl halide activation .
- Solvent effects : Compare polar aprotic solvents (DMSO, DMF) with ethereal solvents (THF). DMSO increases nucleophilicity but may degrade heat-sensitive intermediates .
- Temperature control : Gradual heating (35–80°C) minimizes side reactions (e.g., N-alkylation over O-alkylation) .
Q. How do substituent modifications influence bioactivity?
Structure-Activity Relationship (SAR) Guidelines:
- Methoxy position : 2-Methoxy (target compound) vs. 3-methoxy (): 2-substitution enhances CNS penetration due to reduced steric hindrance, while 3-substitution improves antibacterial potency .
- Pyrazole alkylation : Ethyl/methyl groups at pyrazole N1/C3 positions increase metabolic stability compared to unsubstituted analogs. In vitro microsomal assays (e.g., human liver microsomes) quantify half-life improvements .
- Amine salt forms : Hydrochloride salts improve aqueous solubility (e.g., >2 mg/mL in PBS) but may reduce blood-brain barrier permeability vs. free bases .
Q. How can computational modeling resolve contradictions in biological data?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to σ₁ receptors (PDB: 5HK1) or bacterial targets (e.g., E. coli DNA gyrase). Compare docking scores (−8.0 to −10.0 kcal/mol) with experimental IC₅₀ values to validate in silico-in vitro correlations .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability. For example, 2-methoxyphenyl rotation may explain divergent anxiolytic vs. sedative effects in vivo .
- QSAR models : Train regression models (e.g., Random Forest) on datasets from , and 18 to predict bioactivity thresholds for new derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
